Field: Environmental Science and Pollution Research
Summary: Bifenthrin is a pyrethroid pesticide widely used on kumquats to control pests.
Results: The study found that the residues of bifenthrin in near-mature fruit exceeded the Maximum Residue Limit (MRL) in Guangxi and Fujian 14 days after the three applications of bifenthrin.
Results: At the recommended dose (100 g a.i./ha), bifenthrin was found to persist in the soil and cane setts up to 60 and 75 days after treatment (DAT) with the half-lives of 16.4 and 25.0 days, respectively.
Field: Entomology
Field: Health Sciences
Bifenthrin is a synthetic pyrethroid insecticide, primarily used for agricultural and domestic pest control. It appears as an off-white to tan, waxy solid with a faint, slightly sweet odor. Bifenthrin has a molecular formula of and a molecular weight of 422.9 g/mol. It is known for its low solubility in water (approximately 0.1 mg/L) and high affinity for organic materials, which contributes to its persistence in soil environments, where it can remain active for extended periods ranging from 7 days to 8 months depending on soil type .
Biphenthrin acts as a neurotoxin in insects. It disrupts the normal function of nerve cells by targeting sodium channels, leading to uncontrolled nerve impulses and ultimately insect death.
Biphenthrin is considered moderately toxic to humans and other mammals with an oral LD50 (lethal dose for 50% of the test population) of 2600-3325 mg/kg []. It can cause skin irritation, eye irritation, and neurologic effects with high exposure []. Biphenthrin is also toxic to some beneficial insects and aquatic organisms [].
Bifenthrin undergoes several chemical transformations, primarily through hydrolysis and oxidation. In the presence of water, bifenthrin can be hydrolyzed to yield less toxic metabolites. The primary metabolic pathway involves oxidation via cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites . Additionally, bifenthrin's reactivity with strong acids and bases can lead to degradation, making proper storage conditions essential to maintain its efficacy .
Bifenthrin exhibits neurotoxic properties by targeting voltage-gated sodium channels in both insects and mammals. Unlike other pyrethroids that contain an alpha-cyanogroup, bifenthrin binds transiently to these channels, causing prolonged neuronal firing without permanently altering the resting potential . This mechanism results in high toxicity to aquatic organisms while maintaining relatively low toxicity in mammals due to their ability to metabolize bifenthrin more rapidly . The compound is particularly harmful to fish and invertebrates, leading to its classification as a restricted-use pesticide by regulatory bodies such as the United States Environmental Protection Agency .
Bifenthrin is synthesized through a multi-step chemical process involving the reaction of various organic compounds. The synthesis typically begins with the preparation of a cyclopropanecarboxylic acid derivative, which is then reacted with a chloro-trifluoropropene compound. The final product is obtained through esterification with a biphenyl alcohol derivative. The synthesis can yield different enantiomers of bifenthrin, which exhibit varying levels of toxicity and efficacy .
Bifenthrin is widely utilized in both agricultural and urban settings for pest control. Its applications include:
Research indicates that bifenthrin can interact with various biological systems, leading to both acute and chronic effects. Studies have shown that exposure can disrupt endocrine functions and lead to neurobehavioral changes in non-target organisms . Specifically, enantiomeric differences have been noted; the 1S-cis-bifenthrin is significantly more toxic than its counterpart, 1R-cis-bifenthrin . These interactions highlight the need for careful monitoring and regulation of bifenthrin's use in environments where non-target species may be affected.
Bifenthrin belongs to a class of chemicals known as pyrethroids. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound | Type | Toxicity Profile | Unique Features |
---|---|---|---|
Permethrin | Type I | Less toxic to mammals than insects | Widely used for treating clothing |
Cypermethrin | Type II | Highly toxic to aquatic organisms | More effective against moths |
Lambda-cyhalothrin | Type II | Similar toxicity profile but more effective against certain pests | Often used in crop protection |
Deltamethrin | Type II | Very low toxicity to mammals | Used extensively in agriculture |
Bifenthrin's unique characteristics lie in its specific mechanism of action on sodium channels and its enantiomeric forms that exhibit different levels of toxicity and efficacy against pests compared to other pyrethroids . Its long residual activity in soil also distinguishes it from many other insecticides currently available on the market.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard